Product packaging for L-Lysine Clonixinate-d6(Cat. No.:)

L-Lysine Clonixinate-d6

Cat. No.: B1164371
M. Wt: 414.92
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

L-Lysine Clonixinate-d6 is a deuterated stable isotope-labeled analog of L-Lysine Clonixinate, a non-morphinic analgesic and non-steroidal anti-inflammatory drug (NSAID) . The parent compound, clonixin, is used to manage pain associated with conditions such as arthritis, migraines, and various soft tissue disorders . Its mechanism of action is presumed to be similar to other NSAIDs, functioning through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), thereby reducing the synthesis of prostaglandins . Research indicates that unlike other NSAIDs such as diclofenac and ibuprofen, lysine clonixinate did not induce changes in platelet count or function at common therapeutic doses, making it a valuable compound for hemostasis and perioperative research . Clinical studies have demonstrated the efficacy of the intravenous formulation for the acute treatment of severe migraine attacks . This compound, with a molecular formula of C19H19D6ClN4O4 and a molecular weight of 414.92, serves as a critical internal standard in mass spectrometry-based analytical methods . Its primary application is in quantitative bioanalysis, drug metabolism, and pharmacokinetic (DMPK) studies, where it ensures accurate and precise measurement of the non-labeled drug in various biological matrices. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the material safety data sheet (MSDS) for proper handling and storage information.

Properties

Molecular Formula

C₁₉H₁₉D₆ClN₄O₄

Molecular Weight

414.92

Synonyms

L-Lysine 2-[(3-Chloro-2-methylphenyl)amino]-3-pyridinecarboxylate-d6;  L-Lysine Mono[2-[(3-chloro-2-methylphenyl)amino]-3-pyridinecarboxylate]-d6;  Clonix-d6;  Clonixin-d6 Lysinate;  Clonixin-d6 Lysine Salt;  Deltar-d6;  Dolagial-d6;  Dorixina-d6;  L 104-d6; 

Origin of Product

United States

Chemical Synthesis and Isotopic Labeling Strategies for L Lysine Clonixinate D6

Precursor Synthesis: The Clonixin (B1669224) Moiety

The synthesis of the clonixin moiety, chemically known as 2-(3-chloro-2-methylanilino)pyridine-3-carboxylic acid, is a critical first step. This process typically involves the coupling of two key precursors: 2-chloronicotinic acid and 3-chloro-2-methylaniline. The formation of the bond between the aniline nitrogen and the pyridine ring is commonly achieved through a copper-catalyzed cross-coupling reaction, such as the Ullmann condensation. researchgate.netnih.gov

The synthesis of the precursors themselves involves multi-step procedures:

3-Chloro-2-methylaniline: A common route to this precursor starts with o-nitrotoluene. The process involves the chlorination of o-nitrotoluene, followed by the reduction of the nitro group to an amine. guidechem.comchemicalbook.com For instance, the reduction can be carried out using iron powder and hydrochloric acid. prepchem.com

2-Chloronicotinic acid: This precursor can be synthesized from nicotinic acid. A typical method involves the N-oxidation of nicotinic acid using an oxidizing agent like hydrogen peroxide, followed by a chlorination step using reagents such as phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) to replace the hydroxyl group with chlorine. wikipedia.orgsemanticscholar.orgprepchem.com

The subsequent Ullmann condensation of 2-chloronicotinic acid and 3-chloro-2-methylaniline requires a copper catalyst and is often performed at elevated temperatures in a suitable solvent. researchgate.netnih.gov

Coupling Reactions for L-Lysine Clonixinate Formation

The formation of L-Lysine Clonixinate from the clonixin acid is a straightforward acid-base neutralization reaction, resulting in a salt. nih.gov This process enhances the aqueous solubility of the clonixin molecule.

A typical laboratory-scale procedure for this salt formation is as follows:

Solution Preparation: Clonixin is dissolved in a warm polar solvent, such as ethanol. Concurrently, a molar equivalent of L-lysine monohydrochloride is dissolved in deionized water.

Mixing and pH Adjustment: The two solutions are combined, often dropwise, under an inert atmosphere. The pH of the resulting mixture is then carefully adjusted to a neutral range (approximately 6.8–7.2) using a dilute acid or base.

Crystallization and Isolation: The solution is cooled to induce crystallization of the L-Lysine Clonixinate salt. The resulting crystals are then collected by filtration.

Drying: The isolated salt is dried under vacuum to remove any residual solvents.

This neutralization reaction is an efficient method for producing the final, more bioavailable form of the drug.

Regioselective Deuteration Techniques for L-Lysine Clonixinate-d6

The synthesis of this compound requires the specific incorporation of six deuterium (B1214612) atoms. Commercially available standards indicate a common labeling pattern where three deuterium atoms are on the phenyl ring and three are on the pyridine ring, specifically: L-lysine compound with 2-((3-chloro-2-methylphenyl-4,5,6-d3)amino)nicotinic-4,5,6-d3 acid (1:1). synzeal.com

Achieving this regioselectivity typically involves the synthesis of deuterated precursors prior to the Ullmann condensation. Direct hydrogen-deuterium exchange (HDX) on the final clonixin molecule can be challenging to control and may lead to a mixture of isotopologues. Therefore, a more strategic approach involves synthesizing deuterated versions of 2-chloronicotinic acid and 3-chloro-2-methylaniline.

Incorporation of Deuterium into Specific Methyl and Phenyl Positions

The introduction of deuterium into the specific positions of the precursor molecules can be accomplished through various methods:

Deuteration of the Aniline Moiety: To obtain 3-chloro-2-methylaniline-d3, a deuterated starting material, such as aniline-d5, could be utilized and carried through the necessary synthetic steps. nih.gov Alternatively, direct H/D exchange on 3-chloro-2-methylaniline or its precursors can be performed. Metal-catalyzed H/D exchange reactions, for example, using iridium catalysts, have been shown to be effective for the ortho-deuteration of anilines. acs.org Acid- or base-catalyzed exchange reactions using D₂O as the deuterium source are also common methods for deuterating aromatic rings. researchgate.net

Deuteration of the Nicotinic Acid Moiety: For the synthesis of 2-chloronicotinic acid-d3, a deuterated nicotinic acid precursor, such as niacin-d4, can be used. medchemexpress.comtargetmol.com Base-catalyzed H-D exchange reactions are also effective for deuterating methyl groups on nicotinic acid derivatives. nih.gov

Once the deuterated precursors are synthesized, they can be coupled using the Ullmann condensation as described in section 2.1 to yield the clonixin-d6 moiety.

Advanced Isotopic Labeling Methodologies (e.g., Multicomponent Reactions)

Multicomponent reactions (MCRs) offer an efficient alternative for the synthesis of complex molecules like the clonixin moiety in a single step. nih.gov Various MCRs have been developed for the synthesis of 2-aminopyridine derivatives. mdpi.comnih.gov A plausible MCR strategy for the synthesis of a deuterated clonixin analogue could involve the reaction of a deuterated β-ketoester, a deuterated malononitrile derivative, and a deuterated aldehyde in the presence of an amine source. By using deuterated starting materials, this approach could potentially introduce the deuterium labels in a highly efficient and atom-economical manner. rsc.orgjmaterenvironsci.com

Spectroscopic and Chromatographic Characterization of Deuterated Analogs

The successful synthesis and isotopic labeling of this compound must be confirmed through rigorous analytical techniques. A combination of spectroscopic and chromatographic methods is employed to verify the chemical structure and determine the extent and location of deuterium incorporation.

Confirmation of Deuterium Incorporation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for confirming the site-specific incorporation of deuterium. chemrxiv.org The characterization involves both proton (¹H) and deuterium (²H) NMR spectroscopy. magritek.comblogspot.com

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at the deuterated positions (4, 5, and 6 on both the phenyl and pyridine rings) would be absent or significantly diminished in intensity compared to the spectrum of the non-deuterated compound. The remaining proton signals, such as those from the methyl group and the L-lysine moiety, would remain. hmdb.cachemicalbook.com

²H NMR Spectroscopy: A ²H NMR spectrum would show signals at chemical shifts corresponding to the positions where deuterium has been incorporated. The chemical shift range in ²H NMR is similar to that in ¹H NMR, allowing for direct correlation. magritek.comillinois.edu The presence of these signals provides direct evidence of successful deuteration.

The combination of these NMR techniques allows for unambiguous confirmation of the isotopic labeling pattern.

Mass Spectrometry for Isotopic Purity and Molecular Weight Determination

Mass spectrometry is an indispensable tool for the characterization of isotopically labeled compounds like this compound. It provides definitive data on the molecular weight and the extent of deuterium incorporation, which is critical for its use as an internal standard in pharmacokinetic and metabolic studies.

High-resolution mass spectrometry (HRMS) is employed to accurately determine the molecular weight of this compound. The presence of six deuterium atoms results in a predictable mass shift compared to the unlabeled compound. The theoretical monoisotopic mass of the neutral this compound molecule (C₁₉H₁₉D₆ClN₄O₄) can be calculated and compared with the experimentally observed mass-to-charge ratio (m/z) of its molecular ion.

Isotopic purity is assessed by analyzing the distribution of isotopologues in the mass spectrum. A high isotopic purity is indicated by the predominant signal of the fully deuterated species (d6) relative to the signals of partially deuterated (d1-d5) and unlabeled (d0) species. The relative intensities of these isotopic peaks are used to calculate the percentage of deuterium incorporation.

The fragmentation pattern of this compound upon techniques like collision-induced dissociation (CID) can provide further structural confirmation. The mass shifts in the fragment ions compared to the unlabeled compound can help to confirm the location of the deuterium labels on the clonixin moiety.

Table 1: Theoretical and Expected Mass Spectrometry Data for this compound

Parameter Description Expected Value
Molecular Formula Chemical formula of the deuterated compound. C₁₉H₁₉D₆ClN₄O₄
Theoretical Monoisotopic Mass The exact mass of the most abundant isotope of each element in the molecule. Approximately 414.20 g/mol
Expected [M+H]⁺ Ion (m/z) The mass-to-charge ratio of the protonated molecular ion. ~415.20
Isotopic Purity Assessment Based on the relative abundance of the d6 isotopologue. >98%
Key Fragment Ion 1 (m/z) Putative fragment corresponding to the deuterated clonixin moiety. ~269.08
Key Fragment Ion 2 (m/z) Putative fragment corresponding to the L-lysine moiety. ~147.11

Note: The expected m/z values are approximations and may vary slightly depending on the ionization method and instrument calibration.

Chromatographic Purity Assessment

Chromatographic techniques are essential for evaluating the chemical purity of this compound, ensuring it is free from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC)

A validated stability-indicating reverse-phase HPLC method is a robust approach for assessing the purity of L-Lysine Clonixinate. While a specific method for the deuterated compound is not detailed in publicly available literature, a method developed for the non-deuterated form can be adapted youtube.com182.160.97. Such a method would typically employ a C18 column with a gradient elution using a buffered aqueous mobile phase and an organic modifier like acetonitrile. Detection is commonly performed using a UV detector at a wavelength where the clonixin moiety exhibits strong absorbance. The chromatographic profile should demonstrate a single major peak corresponding to this compound, with any impurities being well-resolved and quantifiable.

Table 2: Representative HPLC Method Parameters for Purity Analysis

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.025M Potassium dihydrogen phosphate, pH 3.0
Mobile Phase B Acetonitrile
Gradient A time-programmed gradient from a higher proportion of A to a higher proportion of B.
Flow Rate 1.7 mL/min
Detection UV at 245 nm
Injection Volume 20 µL
Column Temperature 40°C

This method is adapted from a published method for non-deuterated L-Lysine Clonixinate and may require optimization for the deuterated analog.

Thin-Layer Chromatography (TLC)

Thin-layer chromatography offers a rapid and straightforward method for a qualitative assessment of purity. For a compound like L-Lysine Clonixinate, a silica gel plate would serve as the stationary phase. The mobile phase would typically be a mixture of a moderately polar and a non-polar solvent to achieve appropriate separation. Visualization can be achieved under UV light, as the aromatic rings in the clonixin structure are UV-active. The presence of a single spot with a consistent retention factor (Rf) value is indicative of high purity.

Table 3: General Thin-Layer Chromatography Parameters

Parameter Description
Stationary Phase Silica gel 60 F₂₅₄
Mobile Phase A mixture such as Ethyl Acetate:Hexane (e.g., 7:3 v/v) may be a suitable starting point. The polarity can be adjusted to achieve an optimal Rf value.
Visualization UV light at 254 nm

| Expected Rf Value | Dependent on the exact mobile phase composition, but ideally between 0.3 and 0.7 for good separation. |

Advanced Analytical Methodologies and Applications of L Lysine Clonixinate D6

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (MS/MS) are powerful analytical techniques for the separation, identification, and quantification of chemical compounds. In the context of L-Lysine Clonixinate-d6, these methods are instrumental, particularly due to the use of the deuterated internal standard which allows for highly accurate and precise measurements.

Method Development for this compound Quantification in Biological Matrices (e.g., in vitro cell lysates, media)

The development of a robust LC-MS/MS method for quantifying this compound in biological matrices is a critical step in preclinical research. Such a method allows for the accurate measurement of the compound in complex samples like cell lysates and culture media. The primary goal is to ensure the method is sensitive, specific, accurate, and reproducible.

A typical method involves sample preparation, chromatographic separation, and mass spectrometric detection. Sample preparation often utilizes protein precipitation to remove larger molecules that can interfere with the analysis. nih.gov Chromatographic separation is commonly achieved using reversed-phase high-performance liquid chromatography (HPLC). For instance, a method for lysine (B10760008) clonixinate salt used a mobile phase of acetonitrile and a phosphate buffer (pH 3.3). nih.gov

For detection, tandem mass spectrometry (MS/MS) is employed, often in the multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity. nih.govnih.gov The deuterated internal standard, this compound, is crucial for this process. It is added to the sample at a known concentration at the beginning of the sample preparation process. Because it is chemically identical to the analyte (L-Lysine Clonixinate) but has a different mass, it co-elutes during chromatography and experiences similar ionization effects and potential sample loss during preparation. By measuring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved. Method validation is performed according to regulatory guidelines to assess parameters like accuracy, precision, linearity, and matrix effects. nih.govnih.gov

Table 1: Key Parameters in LC-MS/MS Method Development

Parameter Description Typical Goal
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte. r² > 0.99
Accuracy The closeness of the measured value to the true value. Within 85-115% of the nominal concentration.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly. Relative Standard Deviation (RSD) ≤ 15%.
Recovery The extraction efficiency of an analytical process, reported as a percentage. Consistent, precise, and reproducible.

| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | Minimized to ensure accuracy. |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for High-Throughput Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, sensitivity, and speed of analysis. nih.gov By using columns with smaller particle sizes (typically sub-2 µm), UPLC systems can operate at higher pressures, leading to much faster separation times without sacrificing chromatographic efficiency. This makes UPLC-MS/MS an ideal platform for high-throughput analysis, where a large number of samples need to be processed quickly. nih.gov

For the analysis of L-Lysine Clonixinate, a UPLC-MS/MS method would significantly reduce the run time per sample compared to a conventional HPLC method. This is particularly advantageous in studies involving numerous samples, such as in vitro pharmacokinetic screening or metabolism studies. The principles of detection remain the same as with LC-MS/MS, utilizing tandem mass spectrometry for sensitive and selective quantification, with this compound serving as the internal standard. nih.gov The development of such methods has proven highly useful for measuring various analytes in biological samples with high accuracy and precision. nih.gov

Isotope Dilution Mass Spectrometry (IDMS) Principles and Implementation

Isotope Dilution Mass Spectrometry (IDMS) is recognized as a primary ratio method of measurement capable of producing highly accurate and precise results. nih.govrsc.org The fundamental principle of IDMS involves adding a known amount of an isotopically enriched standard (the "spike"), such as this compound, to a sample containing the analyte of interest (the "natural" L-Lysine Clonixinate). osti.gov

After the spike is added, it is crucial to ensure complete homogenization and equilibration with the sample. osti.gov The mixture is then analyzed by a mass spectrometer to measure the altered isotopic ratio. osti.gov Because the amount of the added isotopic standard is known, the concentration of the natural analyte in the original sample can be calculated with high accuracy from this new ratio. A key advantage of IDMS is that it is not necessary to recover 100% of the analyte from the sample matrix, as long as sufficient sample is recovered for the ratio measurement. This makes the technique less susceptible to errors arising from sample preparation and matrix effects. osti.gov IDMS is frequently used by national metrology institutes to certify reference materials, underscoring its status as a high-accuracy analytical technique. nih.gov

Electrochemical Analysis of L-Lysine Clonixinate

Electrochemical methods offer a valuable alternative for the analysis of electroactive compounds like L-Lysine Clonixinate. These techniques are often rapid, sensitive, and cost-effective. The analysis focuses on the clonixin (B1669224) moiety, as the lysine portion is generally not electroactive under typical conditions. uchile.cl

Voltammetric Behavior Characterization

Voltammetry measures the current that flows through an electrochemical cell as the potential is varied. The characterization of the voltammetric behavior of a compound provides insight into its redox properties. Studies have shown that the clonixin component of L-Lysine Clonixinate is electroactive. uchile.cl It can be reduced at a mercury electrode and oxidized at a glassy carbon electrode. uchile.cl The lysine moiety, in comparison, does not exhibit electroactivity. uchile.cl

The electrochemical oxidation of related compounds often involves the formation of a radical cation intermediate. mdpi.com This characterization is fundamental for developing a quantitative voltammetric method, as it helps in selecting the appropriate electrode material, supporting electrolyte, and potential range for analysis. uchile.clmdpi.com

Differential Pulse Polarographic Determination

Differential Pulse Polarography (DPP) is a sensitive electrochemical technique used for the quantitative determination of electroactive species. A method has been developed for the determination of clonixin in pharmaceutical tablets based on this technique. uchile.cl This method demonstrated adequate repeatability, with a coefficient of variation (CV) of 0.7%. uchile.cl

The technique involves applying small potential pulses on top of a linearly increasing potential ramp. The current is measured just before and at the end of each pulse, and the difference is plotted against the potential. This results in a peaked signal, where the peak height is proportional to the analyte concentration. nih.govscispace.com The DPP method for clonixin was found to be simple and specific, with a reported detection limit of 2.78 x 10⁻⁶ M and a quantification limit of 4.67 x 10⁻⁶ M. uchile.cl

Table 2: Performance of Differential Pulse Polarographic Method for Clonixin

Parameter Value
Repeatability (CV) 0.7%
Detection Limit (LOD) 2.78 x 10⁻⁶ M

| Quantification Limit (LOQ) | 4.67 x 10⁻⁶ M |

Role in Pharmaceutical Quality Control and Reference Standards

This compound plays a vital role in pharmaceutical quality control (QC) by serving as a certified reference standard. synzeal.comlgcstandards.com Reference standards are highly characterized materials used to ensure the identity, strength, quality, and purity of drug substances and products.

In QC laboratories, this compound is used as an internal standard in validated analytical methods for routine testing of raw materials, in-process samples, and finished products containing L-Lysine Clonixinate. Its use ensures the consistency and reliability of test results over time and across different laboratories. By providing a stable and predictable response, this compound allows for accurate quantification of the active pharmaceutical ingredient (API), which is a critical aspect of product release and stability testing. The availability of a well-characterized deuterated standard is essential for meeting the stringent requirements of regulatory agencies and for ensuring the safety and efficacy of the final pharmaceutical product. nih.gov

Mechanistic Studies of L Lysine Clonixinate at the Molecular and Cellular Levels Preclinical Focus

Enzyme Inhibition Kinetics in Cell-Free and In Vitro Systems

L-Lysine Clonixinate, a nonsteroidal anti-inflammatory drug (NSAID), primarily exerts its effects through the inhibition of enzymes involved in the inflammatory cascade.

The principal mechanism of action for L-Lysine Clonixinate involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins. Preclinical studies in rat lung and stomach preparations have elucidated its activity against the two main isoenzymes, COX-1 and COX-2.

In these ex vivo models, L-Lysine Clonixinate demonstrated a degree of selectivity toward COX-2. nih.gov Basal prostaglandin (B15479496) E2 (PGE2) production, which is primarily attributed to COX-1 activity, was not significantly affected by L-Lysine Clonixinate at concentrations of 2.5 x 10⁻⁵ M and 4.1 x 10⁻⁵ M. nih.gov However, a higher concentration of 6.8 x 10⁻⁵ M resulted in a significant inhibition of basal PGE2 production by approximately 48.5%, suggesting that it is a weak COX-1 inhibitor. nih.gov

In contrast, in rat lung tissue treated with lipopolysaccharide (LPS) to induce COX-2 expression and elevate PGE2 levels, L-Lysine Clonixinate showed potent inhibitory effects at lower concentrations. Concentrations of 2.7 x 10⁻⁵ M and 4.1 x 10⁻⁵ M were sufficient to return the elevated PGE2 levels to baseline, indicating effective inhibition of COX-2 activity. nih.gov

Concentration (M)Target Isoenzyme (Inferred)Effect on PGE2 Production (Rat Lung)Reference
2.5 x 10⁻⁵COX-1No significant modification of basal production nih.gov
4.1 x 10⁻⁵COX-1No significant modification of basal production nih.gov
6.8 x 10⁻⁵COX-1~48.5% inhibition of basal production nih.gov
2.7 x 10⁻⁵COX-2 (LPS-induced)Inhibited elevated production, returning it to control values nih.gov
4.1 x 10⁻⁵COX-2 (LPS-induced)Inhibited elevated production, returning it to control values nih.gov

Based on the available scientific literature, there is currently no direct evidence from preclinical studies investigating the specific effects of L-Lysine Clonixinate on the lipoxygenase (LOX) pathway. Key enzymes in this pathway, such as 5-Lipoxygenase, and the synthesis of its metabolites, like 5-hydroxyeicosatetraenoic acid (5-HETE), have not been explicitly studied in relation to L-Lysine Clonixinate.

As a direct consequence of its COX-inhibitory activity, L-Lysine Clonixinate effectively reduces the biosynthesis of prostaglandins. As detailed in section 4.1.1, studies on rat lung preparations demonstrated a concentration-dependent inhibition of PGE2 synthesis, particularly under inflammatory conditions where COX-2 is upregulated. nih.gov

Furthermore, like other NSAIDs, L-Lysine Clonixinate's mechanism includes the partial inhibition of platelet aggregation, which is understood to be a secondary effect of inhibiting the synthesis of Thromboxane A2. nih.govwikipedia.org Thromboxane A2 is a potent mediator of platelet aggregation and vasoconstriction, and its production from prostaglandin H2 is catalyzed by enzymes within platelets. wikipedia.orgresearchgate.net

Cellular Signaling Pathway Interrogations

Beyond direct enzyme inhibition, L-Lysine Clonixinate interacts with key cellular signaling pathways involved in inflammation and nociception.

Preclinical research has shown that L-Lysine Clonixinate can modulate inflammatory responses beyond the COX pathway. A key finding is its effect on the nitric oxide (NO) pathway. In in vitro experiments using LPS-stimulated rat lung preparations, L-Lysine Clonixinate at a concentration of 3.8 x 10⁻⁵ M inhibited the increased NO production induced by the inflammatory stimulus. nih.gov In vivo studies confirmed this effect, showing that L-Lysine Clonixinate significantly decreased LPS-induced nitric oxide synthase (NOS) activity. nih.gov Further investigation using Western blotting revealed that this effect is due to the inhibition of the expression of inducible NOS (iNOS), a key enzyme in the inflammatory cascade. nih.gov

Research suggests that the analgesic effects of L-Lysine Clonixinate are not limited to peripheral mechanisms but also involve central nervous system pathways. Preclinical studies in rats indicate that L-Lysine Clonixinate interacts directly with the central serotonergic system. nih.gov It has also been shown to inhibit the release of serotonin from platelets. nih.govscielo.br

The compound also appears to interact indirectly with opioid receptor systems. nih.gov While receptor-binding assays have confirmed that clonixinate does not directly bind to mu, delta, or kappa opioid receptors, prolonged administration in rats has been shown to increase the labeling of mu-opioid receptors in specific brain regions, including the thalamic nuclei, dentate gyrus, and layers of the parietal cortex. researchgate.net This suggests an indirect modulation of the endogenous opioid system. This hypothesis is further supported by findings that the synergistic antinociceptive effect of a combination of L-Lysine Clonixinate and acetaminophen can be reversed by the opioid antagonist naloxone. researchgate.net

Effects on Cellular Electrophysiological Parameters (e.g., Action Potentials in Isolated Cardiac Cells)

Preclinical investigations into the electrophysiological effects of L-Lysine Clonixinate have focused on the actions of its constituent components, L-lysine and clonixin (B1669224), on isolated cardiac cells. The clonixin moiety, in particular, has demonstrated direct effects on the electrical activity of cardiac pacemaker cells.

In studies using spontaneously beating frog sinus venosus preparations, clonixin was shown to alter the configuration of the cardiac action potential. nih.gov At concentrations between 1 x 10⁻⁶ M and 3 x 10⁻⁴ M, clonixin induced a dose-dependent decrease in the frequency of sinus venosus discharge. nih.govebi.ac.uk This was accompanied by specific changes to the action potential waveform, including a reduction in the overshoot amplitude and the maximum rate of depolarization (dV/dt)max, along with an increase in the action potential duration. nih.gov At higher concentrations, clonixin also displaced the maximum diastolic potential and lengthened the duration of phase 4 slow diastolic depolarization. nih.gov These findings suggest a depressant action of clonixin on the electrical activity of pacemaker cells, which may be attributable to a modification of slow inward calcium currents. nih.govtargetmol.com Other related non-steroidal anti-inflammatory drugs (NSAIDs) have also been found to impair the normal activity of cardiac pacemaker cells by inhibiting L-type calcium channels. semanticscholar.orgkoreamed.org

Conversely, studies on the L-lysine component alone in isolated adult mouse cardiomyocytes showed that while it increased contractility and Ca²⁺ transients, it had no effect on the action potential duration or on the current through L-type calcium channels when measured using the patch-clamp technique from a constant holding potential. nih.govresearchgate.net However, L-lysine did lead to a depolarization of unclamped cells. nih.govresearchgate.net

While no specific studies on the deuterated compound L-Lysine Clonixinate-d6 are available, the electrophysiological effects are expected to be primarily driven by the clonixin moiety. The combined effects of L-Lysine Clonixinate would likely involve the clonixin-driven modifications to the action potential, potentially coupled with the depolarizing effect of L-lysine.

ParameterObserved Effect of Clonixin nih.govObserved Effect of L-Lysine nih.govPotential Mechanism
Action Potential DurationIncreasedNo EffectModification of slow calcium currents by clonixin. nih.gov
Action Potential Amplitude (Overshoot)ReducedNot ReportedDepressant action on pacemaker cell electrical activity. nih.gov
Maximum Rate of Depolarization (dV/dt)maxReducedNot ReportedDepressant action on pacemaker cell electrical activity. nih.gov
Pacemaker Firing RateDecreasedIncreased (in perfused heart)Lengthening of phase 4 slow diastolic depolarization by clonixin. nih.gov
Resting Membrane PotentialDepolarization (at higher concentrations)Depolarization (in unclamped cells)Effects on ion channel conductance.

Computational Chemistry and Molecular Dynamics Simulations

Ligand-Target Binding Characterization and Docking Studies

L-Lysine Clonixinate, like other NSAIDs of the fenamate class, is known to exert its primary therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, namely COX-1 and COX-2. patsnap.comnih.gov Molecular docking studies are instrumental in elucidating the binding mode of clonixin within the active sites of these enzymes. The COX active site is a long, hydrophobic channel. nih.gov For most NSAIDs, binding is initiated by the formation of a salt bridge between the carboxylate group of the drug and a conserved, positively charged arginine residue (Arg120) located at the mouth of the active site. osti.gov

Docking simulations predict that the clonixin molecule orients itself within this channel to establish several key interactions. The negatively charged carboxylate of the nicotinic acid ring forms a crucial ionic bond with the guanidinium group of Arg120. The rest of the molecule extends into the hydrophobic channel, where its 3-chloro-2-methylphenyl ring can form van der Waals and hydrophobic interactions with nonpolar residues lining the active site, such as leucine (B10760876), valine, and alanine.

Key Residue in COX Active SitePredicted Interaction with ClonixinType of InteractionSignificance
Arginine (Arg120)Carboxylate group of nicotinic acid ringIonic Bond / Salt BridgeAnchors the ligand at the entrance of the active site. osti.gov
Serine (Ser530)Secondary amine (N-H) or carboxylate groupHydrogen BondCritical for inhibitory activity; blocks substrate access.
Tyrosine (Tyr385)Secondary amine (N-H) or aromatic ringHydrogen Bond / π-π StackingStabilizes the complex and contributes to binding affinity.
Hydrophobic Pocket Residues (e.g., Leu352, Val523, Ala527)3-chloro-2-methylphenyl ringVan der Waals / HydrophobicEnhances binding affinity by occupying the hydrophobic channel.

Prediction of Molecular Interactions and Conformational Dynamics within Biological Environments

Molecular dynamics (MD) simulations provide insight into the dynamic behavior of L-Lysine Clonixinate within a biological milieu, such as when bound to its target enzyme or interacting with a cell membrane. Clonixin belongs to the fenamate class of NSAIDs, which are known for their conformational flexibility. researchgate.netmdpi.com This flexibility is primarily due to the rotation around the C-N-C bonds linking the nicotinic acid and the 3-chloro-2-methylphenyl rings. researchgate.net

MD simulations of fenamates bound to the COX active site reveal that the ligand is not static but undergoes thermal fluctuations. These simulations can map the stability of the key hydrogen bonds and ionic interactions identified in docking studies. The dynamics can show how water molecules may enter and leave the active site, mediating interactions between the ligand and the protein. The conformational ensemble of clonixin within the binding pocket can be analyzed to understand how its shape adapts to the protein environment, which is crucial for its inhibitory activity.

Studies on related fenamates have shown that their conformation can change significantly when they move from an aqueous solvent to the lipid environment of a cell membrane. mdpi.comnih.gov MD simulations can model this partitioning process, predicting the preferred orientation and depth of insertion of L-Lysine Clonixinate into a lipid bilayer. Such interactions are relevant as they can influence the drug's access to the membrane-bound COX enzymes and may relate to off-target effects. The simulations would likely show the carboxylate group of the clonixin moiety oriented towards the aqueous phase, while the more hydrophobic chloro-methyl-phenyl portion partitions into the nonpolar core of the membrane.

Investigation of Kinetic Isotope Effects (KIE) on Enzyme Activity and Reaction Mechanisms using Deuterated Analogs

The deuteration of L-Lysine Clonixinate to form this compound is a key modification for investigating its metabolic fate through the kinetic isotope effect (KIE). The KIE occurs when an atom in a reactant is replaced by one of its heavier isotopes (e.g., hydrogen ¹H with deuterium (B1214612) ²H), which can lead to a slower reaction rate if the bond to this atom is broken or significantly altered in the rate-determining step of the reaction. nih.gov

The metabolism of clonixin in humans proceeds primarily through oxidation, yielding hydroxylated metabolites such as 4'-OH-clonixin and 5-OH-clonixin. rayere.com.mx These hydroxylation reactions are typically catalyzed by cytochrome P450 (CYP) enzymes, which are a major family of drug-metabolizing enzymes. nih.govnih.gov The mechanism of CYP-mediated hydroxylation involves the abstraction of a hydrogen atom from a C-H bond by a highly reactive iron-oxo species in the enzyme's active site. nih.gov

Metabolic ReactionMetaboliteRate-Determining StepExpected KIE for this compoundRationale
4'-Hydroxylation4'-OH-clonixinCleavage of C-H bond at 4' positionSignificant (kH/kD > 1)The C-D bond at the deuterated 4' position is stronger and broken more slowly by CYP enzymes. nih.gov
5-Hydroxylation5-OH-clonixinCleavage of C-H bond at 5 positionNoneDeuteration is on the other ring; no C-D bond is broken in this reaction.
GlucuronidationClonixin GlucuronideConjugation at carboxylate groupNoneThis pathway does not involve the cleavage of any C-D bonds present in the molecule. wikipedia.org

Metabolic Fate Elucidation and Tracer Applications of Deuterated Compounds

Elucidation of L-Lysine Metabolism in Defined Biological Systems (e.g., Microbial Models)

L-lysine, an essential amino acid for humans, is synthesized by various microorganisms through distinct metabolic routes. cabidigitallibrary.org Understanding these pathways is crucial for fields ranging from antimicrobial drug development to industrial amino acid production. nih.govresearchgate.net Microorganisms primarily use the diaminopimelate (DAP) pathway for L-lysine biosynthesis, which starts from aspartate. wikipedia.org This pathway has at least four known variants (the succinylase, acetylase, aminotransferase, and dehydrogenase pathways), which all converge on the formation of meso-diaminopimelate (m-DAP), the direct precursor to L-lysine. nih.govwikipedia.org The final step is the irreversible decarboxylation of m-DAP by the enzyme diaminopimelate decarboxylase. wikipedia.org

In contrast, fungi and some other organisms utilize the α-aminoadipate (AAA) pathway. cabidigitallibrary.orgwikipedia.org The catabolism, or degradation, of L-lysine is also diverse. In mammals, the saccharopine pathway is predominant, whereas the pipecolate pathway is more common in microorganisms and plants. creative-proteomics.comnih.gov Stable isotope tracing experiments, using labeled L-lysine, have been instrumental in mapping these complex degradation networks, revealing that some bacteria, like Phaeobacter inhibens, can use multiple parallel pathways simultaneously. nih.gov For instance, studies in P. inhibens using ¹³C-labeled L-lysine showed degradation via both cadaverine (B124047) and L-pipecolate intermediates. nih.gov

Pathway TypePathway NameStarting PrecursorKey IntermediateOrganism Group
BiosynthesisDiaminopimelate (DAP) PathwayAspartatemeso-Diaminopimelate (m-DAP)Bacteria, Plants nih.govwikipedia.org
Biosynthesisα-Aminoadipate (AAA) Pathwayα-Ketoglutarateα-Aminoadipate (AAA)Fungi, Archaea cabidigitallibrary.orgwikipedia.org
CatabolismSaccharopine PathwayL-LysineSaccharopineMammals, some Bacteria creative-proteomics.comwikimedia.org
CatabolismPipecolate PathwayL-LysinePipecolic AcidPlants, Microorganisms, Mammalian Brain creative-proteomics.comnih.gov

Application of L-Lysine Clonixinate-d6 in In Vitro Metabolic Stability Studies

In vitro metabolic stability assays are a cornerstone of modern drug discovery, providing critical early insights into a compound's susceptibility to biotransformation by metabolic enzymes. wuxiapptec.com These assays typically involve incubating a test compound with a metabolically active system, such as liver microsomes or hepatocytes, and monitoring the concentration of the parent compound over time. springernature.comnuvisan.com The rate of disappearance is used to calculate key pharmacokinetic parameters like intrinsic clearance (CLint) and half-life (t1/2). nuvisan.com

Accurate quantification of the test compound is essential for these studies, and this is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). springernature.com The precision of this analysis relies heavily on the use of an appropriate internal standard. Stable isotope-labeled compounds, such as this compound, are considered the gold standard for this purpose.

In a hypothetical metabolic stability study of L-Lysine Clonixinate, the deuterated this compound would be added to the experimental samples. Because it is chemically identical to the unlabeled compound, it behaves similarly during sample extraction and chromatographic separation. However, due to its higher mass from the deuterium (B1214612) atoms, it is distinguishable by the mass spectrometer. This allows it to correct for variations in sample processing and instrument response, ensuring highly accurate measurement of the degradation of the non-labeled drug candidate. nih.gov This approach improves the reliability of the data used to rank compounds and predict their in vivo pharmacokinetic behavior. springernature.com

Utilization of Stable Isotope Tracers in Metabolomics and Proteomics Research

Stable isotope tracers have become indispensable tools in systems biology, enabling the dynamic study of metabolic flux and protein turnover. immune-system-research.com By replacing atoms like hydrogen, carbon, or nitrogen with their heavier, non-radioactive isotopes (e.g., ²H/D, ¹³C, ¹⁵N), researchers can track the flow of these labeled molecules through entire metabolic networks. creative-proteomics.com This methodology, often referred to as isotope tracing or flux analysis, provides a functional dimension to metabolomics and proteomics that cannot be achieved by measuring static metabolite or protein levels alone. nih.govprinceton.edu

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used mass spectrometry-based technique for quantitative proteomics. nih.govswmed.edu The method involves metabolically incorporating stable isotope-labeled amino acids into the entire proteome of cultured cells. nih.gov Typically, two cell populations are grown in identical media, except one is supplemented with normal ("light") amino acids, while the other receives "heavy" isotopically labeled counterparts, such as deuterated leucine (B10760876) or ¹³C/¹⁵N-labeled lysine (B10760008) and arginine. nih.govthermofisher.com

After several cell divisions, the heavy amino acids are fully incorporated into the proteins of the second population. yale.edu The cell populations can then be subjected to different experimental conditions, after which they are combined, and the proteins are extracted and digested (usually with trypsin). When analyzed by mass spectrometry, each peptide from the "heavy" culture will have a specific mass shift compared to its "light" counterpart. swmed.edu The ratio of the signal intensities between the heavy and light peptide pairs provides a highly accurate measure of the relative abundance of that protein between the two samples. nih.gov SILAC is valued for its accuracy, as the samples are mixed at the beginning of the workflow, minimizing downstream experimental variation. yale.edu

StepDescriptionKey Consideration
1. LabelingTwo cell populations are cultured; one in 'light' medium (e.g., normal L-Lysine) and one in 'heavy' medium (e.g., L-Lysine-d6).Ensure complete incorporation of the heavy amino acid, typically requiring at least five cell doublings. nih.gov
2. TreatmentThe two cell populations are exposed to different experimental conditions (e.g., drug vs. vehicle).Maintain identical conditions for both populations outside of the variable being tested.
3. MixingThe 'light' and 'heavy' cell populations are combined, typically in a 1:1 ratio.This step is crucial for accuracy as it ensures both samples undergo identical subsequent processing. yale.edu
4. ProcessingProteins are extracted, digested into peptides (e.g., with trypsin), and prepared for analysis.Trypsin is often used as it cleaves after lysine and arginine, the amino acids typically labeled in SILAC. nih.gov
5. AnalysisPeptides are analyzed by LC-MS/MS.The mass spectrometer detects pairs of 'light' and 'heavy' peptides.
6. QuantificationThe relative abundance of each protein is determined by comparing the signal intensities of the light and heavy peptide pairs.The ratio of heavy to light signal directly reflects the change in protein expression. nih.gov

Untargeted metabolomics aims to comprehensively measure as many small molecules as possible in a biological sample, providing a snapshot of its metabolic state. mdpi.com When combined with stable isotope tracing, this approach becomes a powerful tool for discovering and elucidating metabolic pathways. acs.org In this methodology, a deuterated precursor, such as a labeled amino acid or glucose, is introduced into a biological system. creative-proteomics.com

As the labeled precursor is metabolized, the deuterium atoms are incorporated into a variety of downstream products. By performing untargeted analysis using high-resolution mass spectrometry, researchers can detect all molecular features that show a mass shift corresponding to the incorporation of deuterium. acs.org This allows for the global tracking of the precursor's fate, revealing not only the products of known pathways but also potentially identifying novel metabolites and unexpected biochemical connections. nih.gov This stable isotope-assisted approach helps to differentiate biogenic metabolites from exogenous compounds and provides functional insights into how metabolic networks respond to various stimuli or genetic modifications. acs.orgnih.gov

Understanding how cells communicate and exchange materials is fundamental to developmental biology, immunology, and cancer research. The SILAC methodology can be adapted to study the intercellular transfer of proteins between different cell types in a co-culture system. nih.gov

In this experimental setup, a "donor" cell population is labeled with heavy amino acids, while a "recipient" cell population is cultured in normal, light medium. nih.gov The two cell types are then grown together, either in direct contact or separated by a permeable membrane that allows the passage of secreted molecules. After a period of co-incubation, the recipient cells are isolated, and their proteome is analyzed by mass spectrometry. The detection of heavy, isotope-labeled proteins within the light recipient cells provides direct evidence that these proteins were synthesized by the donor cells and subsequently transferred to and internalized by the recipient cells. nih.gov This innovative use of SILAC has been employed to identify the transfer of specific proteins, including transcription factors and signaling molecules, between different cell lines, offering a powerful method to map paracrine signaling networks and other forms of intercellular communication. nih.govnih.gov

Future Directions in L Lysine Clonixinate D6 Research

Design and Synthesis of Novel Isotopic Analogs for Specific Research Questions

The current d6 labeling of L-Lysine Clonixinate is valuable for its use as an internal standard in mass spectrometry-based quantification. synzeal.com However, the strategic placement of stable isotopes can offer much more than a mass shift for analytical detection. Future research will likely focus on the design and synthesis of novel isotopic analogs of L-Lysine Clonixinate to investigate specific scientific questions.

One promising area is the use of deuterium (B1214612) to alter the metabolic profile of the drug. nih.govmusechem.com By selectively replacing hydrogen with deuterium at sites of metabolic activity, a phenomenon known as the kinetic isotope effect can significantly slow down the rate of metabolism. musechem.comaquigenbio.com This can lead to a longer half-life, increased drug exposure, and potentially a more favorable side-effect profile. nih.gov For instance, if a particular metabolite of L-Lysine Clonixinate is associated with adverse effects, site-specific deuteration could reduce its formation.

The synthesis of these novel analogs will require advanced chemical strategies to achieve position-specific isotope labeling. chemicalsknowledgehub.com This goes beyond simple hydrogen-deuterium exchange and involves multi-step synthetic routes using isotopically labeled starting materials. nih.gov The rationale for the placement of isotopes would be guided by metabolic studies of the non-labeled drug to identify the primary sites of oxidation or other enzymatic transformations.

Table 1: Potential Isotopic Analogs of L-Lysine Clonixinate and Their Research Applications

Isotopic AnalogRationale for SynthesisPotential Research Application
Site-specific deuteration at metabolically active sitesTo slow down metabolism and alter the pharmacokinetic profile through the kinetic isotope effect. nih.govInvestigating the contribution of specific metabolites to the overall therapeutic and adverse effects.
Carbon-13 labeling in the clonixin (B1669224) backboneTo provide a stable, non-exchangeable label for metabolic fate studies. chemicalsknowledgehub.comTracing the distribution and excretion of the drug and its metabolites in complex biological systems. nih.gov
Nitrogen-15 labeling in the lysine (B10760008) moietyTo study the role of the lysine salt in absorption and transport.Elucidating the mechanisms of drug uptake and distribution across biological membranes.
Oxygen-18 labeling in the carboxyl groupTo investigate the mechanism of action at the molecular level, particularly its interaction with target enzymes.Studying the binding and catalytic cycle of cyclooxygenase (COX) enzymes.

Advanced Computational Approaches for Deeper Mechanistic Understanding

Computational chemistry offers powerful tools to complement experimental research and provide a deeper understanding of the molecular mechanisms of drug action. For L-Lysine Clonixinate-d6, advanced computational approaches can be employed to investigate how deuteration affects its physicochemical properties and interactions with biological targets.

Molecular docking and molecular dynamics (MD) simulations can provide insights into the binding of this compound to its primary targets, the cyclooxygenase (COX) enzymes. ufms.brnih.govresearchgate.net These simulations can model the interactions between the drug and the amino acid residues in the active site of the enzyme, helping to explain the basis of its inhibitory activity. By comparing the simulations of the deuterated and non-deuterated forms, researchers can investigate whether the isotopic substitution leads to any subtle changes in binding affinity or conformation. Furthermore, combining these computational methods with experimental techniques like hydrogen/deuterium exchange mass spectrometry (DXMS) can provide a powerful approach to study drug-protein interactions in the absence of a crystal structure. nih.gov

Expansion of Analytical Applications to Complex Research Samples

While this compound is already used as an internal standard, its application in more complex research samples presents both opportunities and challenges. The accurate quantification of drugs and their metabolites in diverse biological matrices such as tissue homogenates, cerebrospinal fluid, and synovial fluid is crucial for preclinical and clinical research.

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative mass spectrometry because it co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate and precise results. mdpi.comresearchgate.netresearchgate.net However, complex matrices can still present challenges, such as ion suppression or enhancement, which can affect the accuracy of quantification. nih.gov Future research will focus on developing and validating robust analytical methods, likely involving advanced sample preparation techniques and high-resolution mass spectrometry, to overcome these challenges.

Furthermore, the application of this compound can be expanded beyond simple quantification. Isotope-enhanced metabolomics is an emerging field that uses stable isotope labeling to trace the metabolic fate of compounds in biological systems. nih.govresearchgate.net By administering this compound and analyzing the isotopic enrichment in its downstream metabolites, researchers can map out its metabolic pathways and identify previously unknown biotransformation products.

Table 2: Advanced Analytical Applications of this compound

Analytical ApplicationTechniqueResearch Goal
Quantitative Bioanalysis in Complex MatricesLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Accurate and precise measurement of L-Lysine Clonixinate levels in tissues, plasma, and other biological fluids. mdpi.com
Metabolite Profiling and IdentificationHigh-Resolution Mass Spectrometry (HRMS)Identification and structural elucidation of known and novel metabolites of L-Lysine Clonixinate.
Metabolic Flux AnalysisIsotope-Ratio Mass Spectrometry (IRMS)Quantifying the rates of metabolic pathways involving L-Lysine Clonixinate. nih.gov
In vivo Drug Distribution ImagingMass Spectrometry Imaging (MSI)Visualizing the spatial distribution of L-Lysine Clonixinate and its metabolites within tissue sections.

Exploration of New Molecular Targets and Pathways in Preclinical In Vitro and Ex Vivo Models

The primary mechanism of action of L-Lysine Clonixinate, like other NSAIDs, is the inhibition of COX enzymes. However, there is growing evidence that NSAIDs can have "off-target" effects that may contribute to both their therapeutic efficacy and their adverse effects. Future research on this compound will likely involve the use of sophisticated preclinical models to explore these novel molecular targets and pathways.

In vitro models, such as cell cultures, can be used to screen for the effects of L-Lysine Clonixinate on a wide range of cellular processes. mdpi.com For example, researchers could investigate its impact on the expression of inflammatory genes, the activation of signaling pathways, and the production of various inflammatory mediators beyond prostaglandins.

Ex vivo models, which utilize tissues or organs cultured outside the body, offer a more physiologically relevant system for studying drug effects. nih.govresearchgate.netfrontiersin.org For instance, synovial tissue explants from patients with rheumatoid arthritis could be treated with L-Lysine Clonixinate to study its effects on the local inflammatory environment. nih.gov

A particularly exciting future direction is the use of chemoproteomic platforms to identify the direct protein targets of L-Lysine Clonixinate on a proteome-wide scale. nih.govnih.gov These techniques can help to uncover novel, unanticipated binding partners of the drug, which could open up new avenues for therapeutic intervention. technologynetworks.com By understanding the full spectrum of its molecular interactions, researchers can gain a more complete picture of the pharmacology of L-Lysine Clonixinate and potentially identify new therapeutic indications.

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing and characterizing L-Lysine Clonixinate-d6 in laboratory settings?

  • Methodological Answer : Synthesis typically involves isotopic labeling (deuteration) at specific positions, validated via nuclear magnetic resonance (NMR) and mass spectrometry (MS). For characterization, use high-performance liquid chromatography (HPLC) with deuterated solvent systems to confirm purity (>98%) and isotopic enrichment. Structural confirmation requires comparing spectral data (e.g., 1^1H/2^2H NMR, FT-IR) with non-deuterated analogs and reference libraries (e.g., NIST Chemistry WebBook) . Reproducibility hinges on documenting reaction conditions (temperature, pH, catalyst ratios) and adhering to protocols in the primary literature .

Q. How can researchers ensure the stability of this compound in experimental matrices (e.g., biological fluids)?

  • Methodological Answer : Conduct accelerated stability studies under varying conditions (pH, temperature, light exposure) using LC-MS/MS. Quantify degradation products via calibration curves with deuterated internal standards. Validate stability by comparing recovery rates (≥90%) against non-deuterated controls. Document storage recommendations (e.g., -80°C, inert atmosphere) based on empirical data .

Q. What analytical techniques are most suitable for quantifying this compound in complex mixtures?

  • Methodological Answer : Isotope dilution mass spectrometry (IDMS) is the gold standard due to its precision in distinguishing deuterated analogs from endogenous compounds. Optimize parameters such as ionization mode (ESI+/ESI-) and collision energy to minimize matrix interference. Cross-validate results with orthogonal methods like capillary electrophoresis (CE) or chiral chromatography to address potential co-elution issues .

Advanced Research Questions

Q. How should researchers design dose-response studies to evaluate the pharmacological efficacy of this compound while controlling for deuterium isotope effects?

  • Methodological Answer : Use a multi-arm experimental design with escalating deuterated compound doses and non-deuterated controls. Monitor pharmacokinetic (PK) parameters (AUC, CmaxC_{\text{max}}, t1/2t_{1/2}) via serial sampling. Statistically compare outcomes using ANOVA with post-hoc tests (e.g., Tukey’s HSD) to isolate isotope effects. Preclinical studies in animal models (e.g., broiler chickens ) should include power analysis to determine sample size adequacy .

Q. What strategies resolve contradictions in bioavailability data between this compound and its non-deuterated counterpart?

  • Methodological Answer : Conduct comparative bioavailability trials with crossover designs to minimize inter-subject variability. Use compartmental modeling (e.g., NONMEM) to analyze absorption kinetics and identify confounding factors (e.g., metabolic enzyme saturation). Reconcile discrepancies by validating assay specificity (e.g., ruling out 2^2H-1^1H exchange artifacts) and referencing deuterated standard calibration curves .

Q. How can researchers optimize experimental protocols for tracing this compound in metabolic pathway studies?

  • Methodological Answer : Employ stable isotope-resolved metabolomics (SIRM) with 13C^{13}\text{C}-glucose tracers to track deuterium incorporation into downstream metabolites. Use high-resolution MS (HRMS) to differentiate isotopic patterns. Validate pathway mapping via knockout models (e.g., CRISPR-Cas9) or enzyme inhibition assays. Data analysis should include multivariate statistics (PCA, PLS-DA) to highlight metabolic perturbations .

Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Apply generalized additive models (GAMs) or Hill equation fitting to capture sigmoidal trends. Use bootstrapping to estimate confidence intervals for EC50_{50} values. Address heteroscedasticity via weighted least squares regression. For high-dimensional data (e.g., omics), apply false discovery rate (FDR) corrections to mitigate Type I errors .

Methodological Guidelines

  • Reproducibility : Adhere to the Beilstein Journal’s standards for experimental documentation, including detailed synthesis steps, raw spectral data, and statistical code in supplementary materials .
  • Critical Analysis : Use literature reviews to identify knowledge gaps (e.g., deuterium effects on lysine transport) and justify novel hypotheses. Cross-reference findings with prior studies on deuterated amino acids (e.g., dimethylsulfoxide-d6 ) to contextualize results .
  • Ethical Compliance : Follow ICH guidelines for preclinical trials, including protocol pre-registration and independent data auditing to ensure transparency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.